molecular formula C20H19FN2O3 B2965104 (4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 879070-19-6

(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2965104
CAS No.: 879070-19-6
M. Wt: 354.381
InChI Key: IMGCEKKRBBLSJB-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone: . This compound features a benzofuran moiety, which is a fused ring structure consisting of a benzene ring and a furan ring, and a piperazine ring substituted with a fluorophenyl group.

Mechanism of Action

Target of Action

The primary targets of (4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. This can have downstream effects on various cellular processes, including cell proliferation and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of nucleoside transport, which can affect nucleotide synthesis and adenosine function. This can lead to changes in cell proliferation and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves the following steps:

  • Formation of Piperazine Derivative: : The piperazine ring is first synthesized or obtained from commercially available sources.

  • Introduction of Fluorophenyl Group: : The fluorophenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction.

  • Coupling with Benzofuran Derivative: : The benzofuran derivative, specifically the 7-methoxybenzofuran-2-yl group, is then coupled to the fluorophenyl-substituted piperazine using a suitable coupling reagent and reaction conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed on the piperazine ring or the benzofuran ring to produce reduced forms of the compound.

  • Substitution: : Substitution reactions can occur at different positions on the benzofuran and piperazine rings, introducing new substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substituent.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the benzofuran ring, reduced forms of the piperazine ring, and substituted derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound has been investigated for its biological activity, including antimicrobial and antiviral properties.

  • Medicine: : It has shown potential as a therapeutic agent for various diseases, and research is ongoing to explore its pharmacological effects.

  • Industry: : The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the fluorophenyl group and the methoxybenzofuran moiety

List of Similar Compounds

  • Benzofuran derivatives: : Various benzofuran compounds with different substituents.

  • Piperazine derivatives: : Piperazine compounds with different functional groups and substituents.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-25-17-8-4-5-14-13-18(26-19(14)17)20(24)23-11-9-22(10-12-23)16-7-3-2-6-15(16)21/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGCEKKRBBLSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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